molecular formula C16H22N2O5 B1326821 ((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid CAS No. 1142215-62-0

((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid

Cat. No.: B1326821
CAS No.: 1142215-62-0
M. Wt: 322.36 g/mol
InChI Key: GOPGIXQBYMXCIQ-UHFFFAOYSA-N
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Description

((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
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Biological Activity

((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid, also known by its CAS number 1142215-62-0, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O5_{5}
  • Molecular Weight : 322.36 g/mol
  • Purity : Commonly available in purities of 96% to 98% .

The compound's biological activity is primarily attributed to its structural components, which include a methoxyphenyl group and a tetrahydrofuran moiety. These features suggest that it may interact with biological targets related to enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies indicate that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HT29 (colorectal cancer), and others.
  • Mechanism : Induction of apoptosis was observed, with significant increases in annexin V-FITC positive cells, indicating late-stage apoptosis .
Cell LineIC50 (µM)Apoptosis Induction
MDA-MB-23110.93Significant
HT2925.06Moderate

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes:

  • Selectivity : It shows selectivity for CA IX over CA II, with IC50 values ranging from 1.55 to 3.92 µM .

Antioxidant Activity

Research suggests that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A study demonstrated that treatment with the compound resulted in a 22-fold increase in apoptotic cells compared to control groups in MDA-MB-231 cells. The study emphasized the role of the tetrahydrofuran moiety in enhancing cellular uptake and subsequent apoptosis induction .
  • Inhibition of Carbonic Anhydrases :
    • Another research highlighted the compound's ability to inhibit specific carbonic anhydrases, suggesting potential applications in treating conditions such as glaucoma and certain cancers where these enzymes are overactive .
  • Oxidative Stress Reduction :
    • A case study indicated that similar compounds could significantly enhance cell viability under oxidative stress conditions, suggesting that this compound may also play a protective role in cellular environments challenged by oxidative damage .

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h4-7,14H,2-3,8-11H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPGIXQBYMXCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2CCCO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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